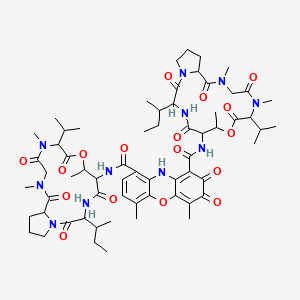
Desaminoactinomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desaminoactinomycin C is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic elements
準備方法
The synthesis of Desaminoactinomycin C involves multiple steps, including the formation of the tetrazabicyclo[14.3.0]nonadecan core and the subsequent attachment of the phenoxazine moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride to convert them into alcohols.
Substitution: The compound’s structure allows for substitution reactions, particularly at the phenoxazine moiety, where electrophilic aromatic substitution can occur using reagents like halogens or nitrating agents.
科学的研究の応用
Desaminoactinomycin C has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Desaminoactinomycin C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar compounds to Desaminoactinomycin C include other tetrazabicyclo[14.3.0]nonadecan derivatives and phenoxazine-based compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
特性
CAS番号 |
23067-37-0 |
|---|---|
分子式 |
C64H89N11O17 |
分子量 |
1284.5 g/mol |
IUPAC名 |
1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C64H89N11O17/c1-17-31(7)43-61(86)74-25-19-21-38(74)59(84)70(13)27-40(76)72(15)49(29(3)4)63(88)90-35(11)45(57(82)66-43)68-55(80)37-24-23-33(9)53-47(37)65-48-42(52(79)51(78)34(10)54(48)92-53)56(81)69-46-36(12)91-64(89)50(30(5)6)73(16)41(77)28-71(14)60(85)39-22-20-26-75(39)62(87)44(32(8)18-2)67-58(46)83/h23-24,29-32,35-36,38-39,43-46,49-50,65H,17-22,25-28H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
InChIキー |
ZEMWHSHZXZVIBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
正規SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
同義語 |
desaminoactinomycin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















